molecular formula C20H31NO B12250956 N-(cyclohexylmethyl)-2-[4-(2-methylpropyl)phenyl]propanamide

N-(cyclohexylmethyl)-2-[4-(2-methylpropyl)phenyl]propanamide

Cat. No.: B12250956
M. Wt: 301.5 g/mol
InChI Key: UDCFXVULKMHHJB-UHFFFAOYSA-N
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Description

“N-(cyclohexylmethyl)-2-[4-(2-methylpropyl)phenyl]propanamide” is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound features a cyclohexylmethyl group, a phenyl group substituted with a 2-methylpropyl group, and a propanamide backbone.

Properties

Molecular Formula

C20H31NO

Molecular Weight

301.5 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C20H31NO/c1-15(2)13-17-9-11-19(12-10-17)16(3)20(22)21-14-18-7-5-4-6-8-18/h9-12,15-16,18H,4-8,13-14H2,1-3H3,(H,21,22)

InChI Key

UDCFXVULKMHHJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(cyclohexylmethyl)-2-[4-(2-methylpropyl)phenyl]propanamide” typically involves the following steps:

    Formation of the Amide Bond: The reaction between a carboxylic acid derivative (such as an acid chloride) and an amine (cyclohexylmethylamine) under appropriate conditions.

    Substitution Reactions: Introduction of the 2-methylpropyl group onto the phenyl ring through Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production may involve optimized reaction conditions to maximize yield and purity, such as:

  • Use of catalysts to enhance reaction rates.
  • Controlled temperature and pressure conditions.
  • Purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the alkyl side chains.

    Reduction: Reduction of the carbonyl group to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Use of halogenating agents or alkylating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of more complex molecules.

Biology

  • Potential applications in the study of enzyme interactions.
  • Used in the development of biochemical assays.

Medicine

  • Investigated for potential pharmacological properties.
  • May serve as a lead compound in drug discovery.

Industry

  • Used in the production of specialty chemicals.
  • Potential applications in materials science.

Mechanism of Action

The mechanism of action of “N-(cyclohexylmethyl)-2-[4-(2-methylpropyl)phenyl]propanamide” would depend on its specific application. For instance:

    Pharmacological Action: Interaction with specific receptors or enzymes in the body.

    Chemical Reactivity: Mechanistic pathways involving nucleophilic or electrophilic attack.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclohexylmethyl)-2-[4-(2-methylpropyl)phenyl]acetamide: Similar structure with an acetamide backbone.

    N-(cyclohexylmethyl)-2-[4-(2-methylpropyl)phenyl]butanamide: Similar structure with a butanamide backbone.

Uniqueness

  • The specific substitution pattern on the phenyl ring and the cyclohexylmethyl group confer unique chemical and physical properties.
  • The compound’s specific reactivity and potential applications distinguish it from other amides.

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